molecular formula C9H22N2O4Si B14309477 N-[2-(Triethoxysilyl)ethyl]urea CAS No. 114014-32-3

N-[2-(Triethoxysilyl)ethyl]urea

Cat. No.: B14309477
CAS No.: 114014-32-3
M. Wt: 250.37 g/mol
InChI Key: ZCEAVTLUHHSQTE-UHFFFAOYSA-N
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Description

N-[2-(Triethoxysilyl)ethyl]urea is an organosilicon compound that features a urea functional group attached to a triethoxysilyl group via an ethyl linker. This compound is of interest due to its unique properties, which combine the reactivity of the urea group with the versatility of the triethoxysilyl group. It is used in various applications, including materials science, surface modification, and as a precursor for the synthesis of other organosilicon compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[2-(Triethoxysilyl)ethyl]urea can be synthesized through the nucleophilic addition of amines to isocyanates. One common method involves the reaction of 2-isocyanatoethyltriethoxysilane with ammonia or primary amines under mild conditions. This reaction typically proceeds in an organic solvent such as toluene or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The process may include steps such as distillation or recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(Triethoxysilyl)ethyl]urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(Triethoxysilyl)ethyl]urea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-[2-(Triethoxysilyl)ethyl]urea exerts its effects is primarily through its ability to form strong covalent bonds with various substrates. The triethoxysilyl group can undergo hydrolysis and condensation reactions to form siloxane bonds, while the urea group can participate in hydrogen bonding and other interactions with biological molecules. These properties make it a versatile compound for surface modification and cross-linking applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(Triethoxysilyl)ethyl]urea is unique due to its combination of a urea functional group and a triethoxysilyl group. This combination allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in materials science, biology, and industry. Its ability to form strong covalent bonds and hydrogen bonds enhances its versatility compared to similar compounds .

Properties

CAS No.

114014-32-3

Molecular Formula

C9H22N2O4Si

Molecular Weight

250.37 g/mol

IUPAC Name

2-triethoxysilylethylurea

InChI

InChI=1S/C9H22N2O4Si/c1-4-13-16(14-5-2,15-6-3)8-7-11-9(10)12/h4-8H2,1-3H3,(H3,10,11,12)

InChI Key

ZCEAVTLUHHSQTE-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCNC(=O)N)(OCC)OCC

Origin of Product

United States

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